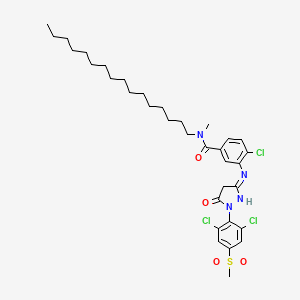
4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple substituents, including chloro, dichloro, and methylsulphonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the dichloro and methylsulphonyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylsulfonyl chloride.
Formation of the benzamide core: This involves the reaction of the substituted pyrazole with a benzoyl chloride derivative under basic conditions.
Attachment of the hexadecyl and methyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The chloro and dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-octadecyl-N-methylbenzamide: Similar structure with an octadecyl group instead of a hexadecyl group.
4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-Chloro-3-((1-(2,6-dichloro-4-(methylsulphonyl)phenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-N-hexadecyl-N-methylbenzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61138-44-1 |
|---|---|
Molecular Formula |
C34H47Cl3N4O4S |
Molecular Weight |
714.2 g/mol |
IUPAC Name |
4-chloro-3-[[1-(2,6-dichloro-4-methylsulfonylphenyl)-5-oxopyrazolidin-3-ylidene]amino]-N-hexadecyl-N-methylbenzamide |
InChI |
InChI=1S/C34H47Cl3N4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-40(2)34(43)25-18-19-27(35)30(21-25)38-31-24-32(42)41(39-31)33-28(36)22-26(23-29(33)37)46(3,44)45/h18-19,21-23H,4-17,20,24H2,1-3H3,(H,38,39) |
InChI Key |
JDMRZQRJEQUNHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C(=O)C1=CC(=C(C=C1)Cl)N=C2CC(=O)N(N2)C3=C(C=C(C=C3Cl)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)
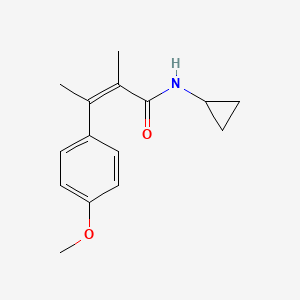
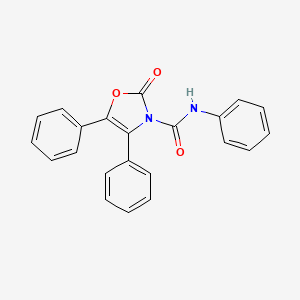
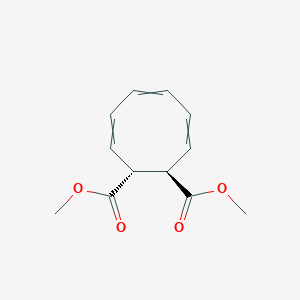

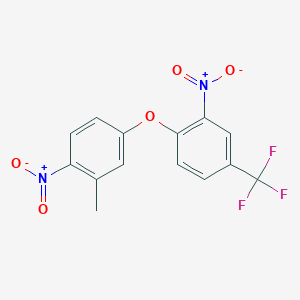
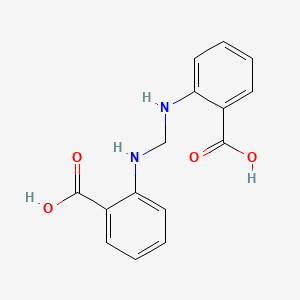
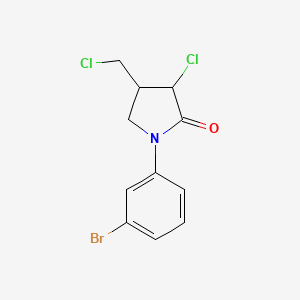
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)

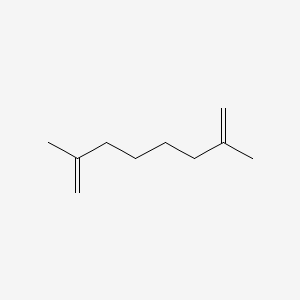
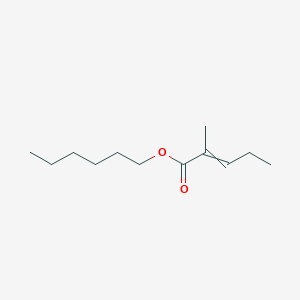
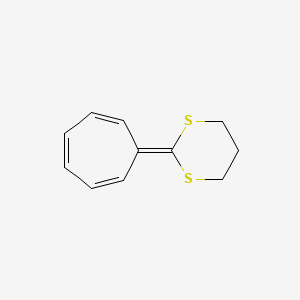
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
